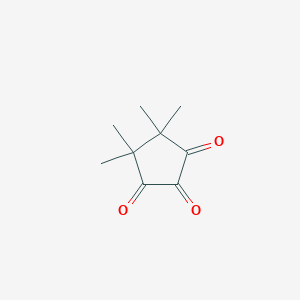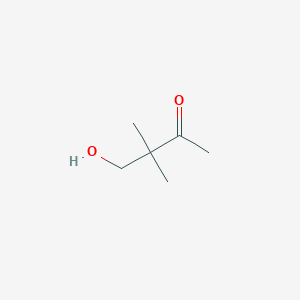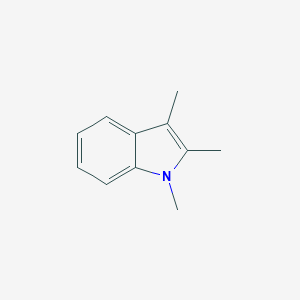
5-フェニル-1,3,4-オキサジアゾール-2-アミン
説明
5-Phenyl-1,3,4-oxadiazol-2-amine (5-PODA) is a versatile organic compound with a wide range of applications in the fields of biochemistry, physiology, and laboratory experiments. 5-PODA is a heterocyclic amine that has a five-membered ring structure with a nitrogen atom in the center. It is an important building block in the synthesis of many different compounds and has been used in numerous research applications. In
科学的研究の応用
抗ウイルス用途
5-フェニル-1,3,4-オキサジアゾール-2-アミンは、ホノキオール誘導体の合成に使用されてきました。ホノキオール誘導体は、SARS-CoV-2に対するウイルス侵入阻害剤として潜在的な可能性を示しています . SARS-CoV-2擬似ウイルスモデルでは、すべてのホノキオール誘導体の抗ウイルス侵入活性が調べられました .
抗癌用途
5-フェニル-1,3,4-オキサジアゾール-2-アミンなどの1,3,4-オキサジアゾール部分を含む化合物は、抗癌特性を示すことがわかりました . これは、それらを医薬品化学の分野で興味深い対象にしています .
抗菌用途
5-フェニル-1,3,4-オキサジアゾール-2-アミンは、1,3,4-オキサジアゾールグループの一部として、抗菌特性を示しています . これは、新しい抗菌剤の開発のための潜在的な候補になっています .
抗真菌用途
5-フェニル-1,3,4-オキサジアゾール-2-アミンを含む1,3,4-オキサジアゾールグループは、抗真菌特性を示すことが実証されています . これは、真菌感染症の治療におけるその潜在的な使用を示唆しています .
鎮痛および抗炎症用途
5-フェニル-1,3,4-オキサジアゾール-2-アミンなどの1,3,4-オキサジアゾール部分を含む化合物は、鎮痛および抗炎症特性を示すことがわかりました
作用機序
Target of Action
Compounds containing 1,3,4-oxadiazole cores have a broad biological activity spectrum including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .
Mode of Action
It is known that 1,3,4-oxadiazoles interact with their targets through various chemical reactions, contributing to their wide range of pharmacological activities .
Biochemical Pathways
It is known that 1,3,4-oxadiazoles can interfere with several pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, abc transporters, and bacterial chemotaxis .
Result of Action
Compounds containing the 1,3,4-oxadiazole unit have shown a broad spectrum of biological activities, suggesting that they may have multiple cellular and molecular effects .
将来の方向性
The future directions for 5-phenyl-1,3,4-oxadiazol-2-amine could involve further exploration of its biological activities and potential applications in medicinal chemistry. Its derivatives have shown promise in various areas, including as potential inhibitors of AChE and BChE , which could be of interest for future research.
特性
IUPAC Name |
5-phenyl-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSFYCBGVMWPCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167087 | |
| Record name | 1,3,4-Oxadiazole, 2-amino-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1612-76-6 | |
| Record name | 2-Amino-5-phenyl-1,3,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1612-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Oxadiazole, 2-amino-5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001612766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1612-76-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116132 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,4-Oxadiazole, 2-amino-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-phenyl-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is the structure of 5-phenyl-1,3,4-oxadiazol-2-amine characterized?
A2: The crystal structure of 5-phenyl-1,3,4-oxadiazol-2-amine reveals key structural features []:
- Bond Lengths: The C-O and C=N bond lengths within the oxadiazole ring are nearly identical, despite the different substituents attached [].
- Planarity: The phenyl ring and the oxadiazole ring show a slight inclination of 13.42° relative to each other [].
- Hydrogen Bonding: In the crystal structure, molecules interact via N-H⋯N hydrogen bonds, forming chains along a specific axis [].
Q2: How can 5-phenyl-1,3,4-oxadiazol-2-amine be used in medicinal chemistry?
A3: The research highlights the potential of using 5-phenyl-1,3,4-oxadiazol-2-amine as a building block for novel α-aminophosphonates and α-aminophosphonic acids []. These compounds, derived from 5-phenyl-1,3,4-oxadiazol-2-amine through reactions with aromatic aldehydes and phosphorus reagents, demonstrate potential as antiviral agents, specifically virucidal agents []. Further modifications and investigations into their structure-activity relationships could lead to compounds with improved antiviral profiles.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[2,2'-Bipyridine]-5-carbonitrile](/img/structure/B156175.png)


![6-Methylthieno[2,3-b]pyridine](/img/structure/B156179.png)
![[3aS-(3aalpha,4alpha,5alpha,7aalpha)]-3a,4,5,7a-Tetrahydro-2,2-dimethyl-1,3-benzodioxole-4,5-diol](/img/structure/B156182.png)


![2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole](/img/structure/B156190.png)

